molecular formula C17H19F2N3O2 B2810255 2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1705842-85-8

2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2810255
CAS No.: 1705842-85-8
M. Wt: 335.355
InChI Key: GWWOAGDCZCYKEB-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group, a tetrahydropyran moiety, and a pyrazolyl acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of the tetrahydropyran moiety: This step involves the alkylation of the pyrazole ring with a tetrahydropyran-4-ylmethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the difluorophenyl group: This is typically done via a nucleophilic aromatic substitution reaction, where the difluorophenyl group is introduced using a suitable difluorobenzene derivative.

    Formation of the acetamide linkage: The final step involves the acylation of the pyrazole derivative with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of flow chemistry techniques, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole and tetrahydropyran moieties contribute to the overall stability and specificity of the compound. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-difluorophenyl)-N-(1-(methyl)-1H-pyrazol-4-yl)acetamide
  • 2-(2,4-difluorophenyl)-N-(1-(ethyl)-1H-pyrazol-4-yl)acetamide
  • 2-(2,4-difluorophenyl)-N-(1-(tetrahydro-2H-furan-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

Uniqueness

The presence of the tetrahydropyran moiety in 2-(2,4-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide distinguishes it from similar compounds. This structural feature can influence the compound’s pharmacokinetic properties, such as solubility, stability, and bioavailability, making it a unique candidate for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c18-14-2-1-13(16(19)8-14)7-17(23)21-15-9-20-22(11-15)10-12-3-5-24-6-4-12/h1-2,8-9,11-12H,3-7,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWOAGDCZCYKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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